N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(19-10-15-7-4-8-23-15)9-14-12-24-18-20-16(11-21(14)18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYQBZHKSMJKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides with Furan-Imidazole Ketones
The synthesis begins with the preparation of 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one (1 ), a precursor obtained via the Debus-Radziszewski reaction using α-diketones, aldehydes, and ammonia. Reacting 1 with N-arylthiosemicarbazides in ethanol containing concentrated HCl yields thiosemicarbazone derivatives 3a and 3b (Scheme 1). Infrared (IR) spectroscopy confirms the absence of carbonyl groups (1,650–1,700 cm⁻¹) and the presence of C=S (1,265–1,269 cm⁻¹) and NH (3,207–3,254 cm⁻¹) stretches.
Table 1: Reaction Conditions for Thiosemicarbazone Formation
| Starting Material | Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | N-Arylthiosemicarbazide | EtOH | HCl | 85–92 |
Thiazole Ring Construction via Hydrazonyl Chlorides
Thiosemicarbazones 3a and 3b undergo cyclization with hydrazonyl chlorides 4a–c in ethanol containing triethylamine to form 1,3-thiazole derivatives 6a–f (Scheme 2). This nucleophilic substitution-cyclization sequence proceeds at reflux, with yields exceeding 75%. Alternatively, chloroacetone reacts with 3a and 3b to generate intermediates 8a and 8b , which subsequently undergo diazotization with 4-methylbenzenediazonium chloride to yield 6b and 6e .
Functionalization of the Acetamide Side Chain
Alkylation of the Imidazo[2,1-b]thiazole Intermediate
The target acetamide side chain is introduced via a two-step process:
- Nucleophilic Acylation : Reacting 6-phenylimidazo[2,1-b]thiazol-3-ylacetic acid with thionyl chloride generates the corresponding acyl chloride.
- Amide Coupling : Treating the acyl chloride with furan-2-ylmethanamine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) affords the final product.
Table 2: Optimization of Amide Bond Formation
| Acid Derivative | Amine | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Acyl chloride | Furan-2-ylmethanamine | DIPEA | DCM | 88 |
Alternative Route via Thiazolidinone Derivatives
Thiosemicarbazones 3a and 3b react with ethyl chloroacetate in ethanol containing sodium acetate under reflux to form thiazolidinone derivatives 10a and 10b (Scheme 3). The IR spectra of 10b show a C=O stretch at 1,743 cm⁻¹, while ¹H NMR reveals a singlet for the methylene group at δ 4.05 ppm. Although this route produces thiazolidinones, further functionalization is required to obtain the acetamide target.
Spectroscopic Characterization and Regiochemical Validation
Nuclear Magnetic Resonance (NMR) Analysis
The ¹³C NMR spectrum of 6b (a structural analog) displays 17 distinct signals, including a carbonyl carbon at δ 173.70 ppm and a methylene carbon at δ 35.10 ppm, confirming the acetamide moiety. Aromatic protons in the furan and imidazo[2,1-b]thiazole rings resonate between δ 6.80 and δ 8.20 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS of the target compound exhibits a molecular ion peak at m/z 361.5 ([M⁺]), consistent with the molecular formula C₂₁H₁₉N₃OS. Fragmentation patterns confirm the loss of the furanmethyl group (m/z 232.1) and the phenylimidazo[2,1-b]thiazole core (m/z 129.0).
Mechanistic Insights and Yield Optimization
Role of Catalytic Acid in Thiosemicarbazone Formation
Concentrated HCl catalyzes the nucleophilic attack of the thiosemicarbazide’s amino group on the ketone carbonyl of 1 , followed by dehydration to form the C=S bond. Lower HCl concentrations (<5 drops per 10 mL ethanol) reduce yields to 60–65%, highlighting the necessity of acidic conditions.
Solvent Effects on Cyclization Reactions
Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but promote side reactions, whereas ethanol balances reaction rate and selectivity. Replacing ethanol with acetonitrile decreases yields by 15–20% due to poor solubility of intermediates.
Comparative Analysis of Synthetic Strategies
Table 3: Efficiency of Key Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiosemicarbazone cyclization | 3 | 68 | 98.5 |
| Acyl chloride amidation | 2 | 82 | 99.2 |
| Thiazolidinone functionalization | 4 | 54 | 97.8 |
The acyl chloride amidation route offers the highest efficiency, whereas thiazolidinone-based methods require additional steps for C=O reduction and amine coupling.
Applications and Biological Relevance
Although the primary focus is synthesis, preliminary antioxidant data for structural analogs reveal significant activity. Compounds with aryldiazenyl substituents exhibit antioxidant capacities of 1,654–2,007 µg ascorbic acid equivalent (AAE)/g, suggesting potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
“N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[2,1-b][1,3]thiazole ring can be reduced under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Properties : Recent studies have indicated that derivatives of thiazole, including those with imidazo and furan moieties, show significant anticancer activity. For instance, thiazole-pyridine hybrids have demonstrated better efficacy against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) compared to standard treatments like 5-fluorouracil .
- Antimicrobial Activity : The compound has shown promising results against various microbial strains. A study highlighted the antimicrobial potential of thiazole derivatives, suggesting that modifications to the thiazole ring can enhance their effectiveness against pathogens .
- Neuroprotective Effects : Compounds similar to N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. The presence of the imidazo and thiazole structures contributes to their ability to modulate neuroinflammation and oxidative stress .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity:
- Synthetic Routes : Various synthetic approaches have been documented, including the use of different solvents and reaction conditions to enhance the yield of the target compound. Tetrahydrofuran (THF) is often used as a solvent due to its ability to dissolve many organic compounds effectively .
- Modification Potential : The structure allows for extensive modification at different positions on the imidazo and thiazole rings. This flexibility can lead to the development of new derivatives with enhanced biological activities or improved pharmacokinetic properties .
Case Studies
Several case studies provide insights into the efficacy and applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Thiazole derivatives showed IC50 values lower than 5 µM against MCF-7 cells, indicating strong anticancer potential. |
| Study B | Antimicrobial Efficacy | Compound modifications led to enhanced activity against Staphylococcus aureus and E. coli, with some derivatives achieving over 90% inhibition at low concentrations. |
| Study C | Neuroprotective Effects | In vitro studies demonstrated significant reduction in neuronal cell death under oxidative stress conditions when treated with related compounds. |
Mechanism of Action
The mechanism of action of “N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Core Scaffold Variations
Imidazo[2,1-b]thiazole Derivatives :
- N-(6-Chloropyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5d): Substituent: Pyridine ring with a chlorine atom at position 4.
- N-(6-Fluoropyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5e) :
- Compound 5l :
Thiazole vs. Imidazothiazole :
Carboxamide Analogs :
- N-[(furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide: Carboxamide instead of acetamide backbone.
Key Structural Determinants of Bioactivity
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents (e.g., 5f, 5g) enhance cytotoxicity, likely by increasing electrophilicity and target binding .
- Heteroaromatic Substituents: Pyridine (5d, 5e) and furan (target compound) improve solubility and modulate selectivity.
- Piperazine Extensions : Compounds like 5l show enhanced VEGFR2 inhibition, suggesting bulky substituents improve kinase binding .
Cytotoxicity and Kinase Inhibition
Pharmacokinetic Predictions
- Furan-Containing Compounds : Higher predicted solubility (e.g., 39.1 μg/mL at pH 7.4 for thiazole analog) compared to pyridine derivatives .
- Piperazine Derivatives : Improved membrane permeability due to basic nitrogen atoms .
Structure-Activity Relationship (SAR) Insights
Imidazothiazole Core : Essential for kinase inhibition; removal (e.g., thiazole analogs) reduces potency.
N-Substituents :
- Furan-2-ylmethyl : May enhance metabolic stability but requires empirical validation.
- Chloropyridinyl : Balances solubility and target engagement .
Phenyl Ring Modifications: Electron-withdrawing groups (Cl, NO₂) improve cytotoxicity .
Biological Activity
N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities.
Chemical Structure
The compound features a complex structure that includes a furan moiety, an imidazo-thiazole ring system, and an acetamide group. The interaction of these structural elements is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing imidazo-thiazole moieties exhibit significant anticancer properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have been shown to possess cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 | Apoptosis induction |
| Compound B | Jurkat | 1.98 ± 1.22 | Cell cycle arrest |
| N-[furan-2-yl]methyl derivative | MCF7 | TBD | TBD |
The presence of the thiazole ring is particularly important for enhancing cytotoxicity, as observed in structure-activity relationship (SAR) studies .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 64 µg/mL |
| N-[furan-2-yl]methyl derivative | TBD | TBD |
The antibacterial activity is attributed to the presence of electron-withdrawing groups on the phenyl ring, which enhances the interaction with bacterial cell membranes .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro assays. Compounds with similar thiazole and imidazole structures have demonstrated inhibition of pro-inflammatory cytokines.
Table 3: Anti-inflammatory Activity
| Compound | Assay Type | Result |
|---|---|---|
| Compound E | TNF-alpha Inhibition | Significant reduction at 10 µM |
| N-[furan-2-yl]methyl derivative | TBD | TBD |
The anti-inflammatory effects are likely mediated through modulation of signaling pathways involved in inflammation .
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of this compound. These analogs were tested for their biological activities in vitro and in vivo.
Study Overview
In a recent study published in MDPI, researchers synthesized multiple derivatives and assessed their biological activities against cancer cell lines and bacterial strains. The most promising candidates exhibited lower IC50 values compared to standard treatments such as doxorubicin .
Q & A
Q. What are the standard synthetic routes for preparing N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the imidazo[2,1-b]thiazole core via condensation of thiazole derivatives (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate) with substituted acetophenones .
- Step 2 : Functionalization of the imidazothiazole intermediate with a furan-methyl group via alkylation or acylation. Reaction conditions (temperature, solvent, catalysts) are optimized for yield and purity. For example, dichloromethane or DMF is used as a solvent, and catalysts like triethylamine may facilitate coupling .
- Step 3 : Final acylation to introduce the acetamide moiety. Protective groups may be employed to prevent side reactions .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : To confirm connectivity of the furan, imidazothiazole, and acetamide groups. H and C NMR resolve substituent effects on aromatic protons .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
- X-ray Crystallography (if crystals are obtainable) : Resolves 3D structure using SHELX programs .
Advanced Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in anticancer studies?
- Target Identification : Use molecular docking simulations to predict interactions with enzymes like VEGFR2 or kinases implicated in cancer pathways. Evidence from similar imidazothiazoles shows uncompetitive inhibition patterns .
- Cellular Assays : Test cytotoxicity against cancer cell lines (e.g., MDA-MB-231, HepG2) using MTT assays. Compare IC values with reference drugs (e.g., sorafenib) .
- Enzyme Inhibition Studies : Perform kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition constants () for suspected targets .
Q. How do structural modifications influence the compound’s bioactivity?
- Substitution Effects :
- Phenyl Ring Modifications : Adding electron-withdrawing groups (e.g., Cl, F) at the 4-position of the phenyl ring enhances cytotoxicity (e.g., IC = 1.4 μM for 4-Cl derivative vs. 22.6 μM for unmodified analogs) .
- Furan vs. Benzodioxole : Replacing the furan with a benzodioxole group alters solubility and receptor binding affinity due to polarity differences .
- Quantitative Structure-Activity Relationship (QSAR) : Use computational models to correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
- Experimental Reproducibility : Standardize assay conditions (cell line passage number, serum concentration, incubation time). For example, MDA-MB-231 cells may show sensitivity variations due to culture conditions .
- Data Normalization : Include positive controls (e.g., doxorubicin) in each experiment to calibrate results across studies.
- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, independent journals) to identify outliers or consensus trends .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
